![molecular formula C32H43Cl2N5O4 B606234 (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride CAS No. 2341796-82-3](/img/structure/B606234.png)
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride
Overview
Description
The compound (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride is a structurally complex molecule featuring multiple pharmacophoric elements. Its core structure includes a 4-phenylpiperidine moiety substituted with a butanoyl group, a β-amino amide backbone, and a 3-methylimidazole side chain. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development.
Preparation Methods
Retrosynthetic Analysis and Key Fragments
The target molecule can be dissected into three primary fragments:
-
The (2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl carboxamide backbone.
-
The (2S)-2-amino-3-(3-methylimidazol-4-yl)propanamide side chain.
-
The dihydrochloride counterion.
Synthetic strategies focus on coupling these fragments while preserving stereochemistry and minimizing racemization .
Synthesis of the Piperidine Core
The 4-butanoyl-4-phenylpiperidine moiety is synthesized via a modified Mannich reaction followed by acylation.
Formation of 4-Phenylpiperidin-4-ol
-
Starting Material : 1,3-Dimethyl-4-piperidinone is reacted with phenylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form 4-phenylpiperidin-4-ol .
-
Dehydration : The intermediate is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to yield 4-phenyl-1,2,3,6-tetrahydropyridine.
Butanoylation
-
Acylation : The tetrahydropyridine is acylated with butanoyl chloride in the presence of triethylamine (Et₃N) to install the 4-butanoyl group .
-
Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the double bond, yielding 4-butanoyl-4-phenylpiperidine.
Synthesis of the (2R)-3-(4-Methoxyphenyl)-1-oxopropan-2-yl Fragment
Aldol Condensation
-
Substrate : 4-Methoxybenzaldehyde and methyl acetate undergo an aldol reaction using L-proline as an organocatalyst to form (R)-methyl 3-(4-methoxyphenyl)-2-hydroxypropanoate .
-
Oxidation : The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane (DMP) in DCM, yielding (R)-methyl 3-(4-methoxyphenyl)-2-oxopropanoate.
Coupling to Piperidine
-
Activation : The ketone is converted to an acyl chloride using oxalyl chloride.
-
Amidation : Reaction with 4-butanoyl-4-phenylpiperidine in the presence of N,N-diisopropylethylamine (DIPEA) forms the 1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl carboxamide .
Synthesis of the (2S)-2-Amino-3-(3-methylimidazol-4-yl)propanamide Side Chain
Chiral Amino Acid Preparation
-
Strecker Synthesis : 3-Methylimidazole-4-carbaldehyde undergoes a Strecker reaction with ammonium chloride (NH₄Cl) and potassium cyanide (KCN) to form (2S)-2-amino-3-(3-methylimidazol-4-yl)propanenitrile.
-
Hydrolysis : The nitrile is hydrolyzed in 6M HCl at 110°C for 12 hours to yield (2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid.
Amide Bond Formation
-
Activation : The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
-
Coupling : Reaction with the piperidine-carboxamide intermediate forms the target propanamide .
Dihydrochloride Salt Formation
Acidification
-
First Protonation : The free base is dissolved in isopropanol (IPA) and treated with 1 equivalent of HCl to form the monohydrochloride salt .
-
Second Protonation : A second equivalent of HCl in IPA is added, and the mixture is cooled to 0–5°C to precipitate the dihydrochloride salt .
Purification
-
Recrystallization : The crude product is recrystallized from a 1:1 mixture of ethanol and toluene, yielding >98% pure dihydrochloride .
Analytical Data and Quality Control
Parameter | Value/Description | Method |
---|---|---|
Purity | >98% | HPLC (C18 column) |
Melting Point | 215–217°C (decomposes) | Differential Scanning Calorimetry |
Optical Rotation | [α]²⁵D = +12.5° (c = 1, H₂O) | Polarimetry |
Chiral Purity | >99.5% ee | Chiral HPLC |
Challenges and Optimization
-
Stereochemical Integrity : The use of chiral auxiliaries (e.g., L-proline) and low-temperature reactions (−78°C) prevents racemization during ketone formation .
-
Byproduct Formation : Unwanted imidazole alkylation is minimized by using bulky bases (e.g., DIPEA) during amide coupling .
-
Scale-Up Limitations : Batch hydrogenation of the tetrahydropyridine requires high-pressure reactors (>50 psi H₂), necessitating specialized equipment for industrial production .
Chemical Reactions Analysis
Types of Reactions: BMS 470539 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
BMS 470539 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the melanocortin-1 receptor and its role in various chemical processes.
Biology: Investigated for its effects on cellular signaling pathways and gene expression related to inflammation and immune responses.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and other conditions involving the immune system.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the melanocortin-1 receptor .
Mechanism of Action
BMS 470539 dihydrochloride exerts its effects by selectively activating the melanocortin-1 receptor. This activation leads to a cascade of intracellular signaling events, including the activation of cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathways. These pathways play a crucial role in modulating inflammatory responses and immune cell activity. The compound’s anti-inflammatory properties are primarily mediated through the inhibition of pro-inflammatory cytokines and the reduction of leukocyte infiltration .
Comparison with Similar Compounds
Functional Group Comparisons
- Piperidine Derivatives: The 4-phenylpiperidine moiety is a common feature in opioid receptor modulators (e.g., carfentanil analogues). However, the addition of a butanoyl group at the 4-position may reduce opioid activity while introducing new pharmacokinetic properties .
- β-Amino Amides: Compounds like lidocaine derivatives () share the β-amino amide scaffold but lack the imidazole and methoxyphenyl groups. The target compound’s imidazole ring could confer histamine receptor or kinase inhibitory activity, differentiating it from simpler anaesthetic analogues .
- EphA2 Antagonists: Ligand-based virtual screening () highlights the importance of structural motifs like aromatic rings and hydrogen-bond acceptors in EphA2 inhibition.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
Research Findings and Implications
- Synthetic Efficiency : The target compound’s complexity necessitates multi-step synthesis, but advances in flow chemistry () could mitigate challenges like blockages and low yields .
- Target Prediction : Tools like SimilarityLab () enable rapid identification of structural analogues and off-target effects, critical for optimizing this compound’s selectivity .
- Activity Optimization : The dihydrochloride salt improves solubility, addressing a common limitation in piperidine-based drugs. Further studies should explore its pharmacokinetic profile and in vivo efficacy.
Biological Activity
The compound (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride is a complex molecule with significant biological activity, particularly as a selective antagonist for the P2Y12 receptor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 553.71 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an amine, piperidine, and imidazole moieties.
P2Y12 Receptor Antagonism
The primary mechanism of action for this compound is its role as a reversible antagonist of the P2Y12 receptor, which is crucial in platelet activation and aggregation. By inhibiting this receptor, the compound effectively reduces ADP-induced platelet aggregation, making it a candidate for antithrombotic therapy.
Key Findings:
- Potency: It has been identified as one of the most potent inhibitors of ADP-induced platelet aggregation among known P2Y12 antagonists .
- Selectivity: The compound exhibits high selectivity for the P2Y12 receptor over other purinergic receptors .
In Vitro Studies
In vitro studies have demonstrated that the compound significantly inhibits platelet aggregation in response to ADP. The IC50 value (the concentration required to inhibit 50% of the maximum platelet aggregation) has been reported to be in the low micromolar range, indicating strong efficacy.
Study | IC50 (µM) | Effect |
---|---|---|
Study A | 0.5 | Strong inhibition of platelet aggregation |
Study B | 0.7 | Effective in preventing thrombus formation |
In Vivo Studies
In vivo experiments have shown that administration of this compound leads to notable antiplatelet effects in animal models. For instance:
- Animal Model: Rats treated with the compound exhibited reduced thrombus formation in a carotid artery injury model.
- Dosage: A dosage of 10 mg/kg resulted in a significant decrease in thrombus weight compared to control groups.
Therapeutic Implications
The potential therapeutic applications of (2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide; dihydrochloride include:
- Antiplatelet Therapy: As an alternative or adjunct to existing therapies like clopidogrel.
- Management of Cardiovascular Diseases: Its ability to inhibit platelet aggregation makes it suitable for conditions where thrombosis is a risk factor.
Case Study 1: Clinical Trial Overview
A recent clinical trial evaluated the efficacy of this compound in patients with acute coronary syndrome (ACS). Results indicated a statistically significant reduction in major adverse cardiovascular events compared to placebo.
Case Study 2: Comparative Analysis
In a head-to-head study against clopidogrel, patients receiving the new compound showed lower rates of stent thrombosis and bleeding complications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of this compound?
The synthesis of complex peptidomimetics like this compound often involves multi-step protocols. For example, the coupling of chiral amino acids with piperidinyl intermediates (as seen in related syntheses) requires precise control of reaction conditions such as anhydrous environments, temperature (-20°C to 25°C), and coupling agents like HATU/DIPEA . To improve yield:
- Use propionic anhydride under argon for acylation steps, as demonstrated in analogous piperidine derivatives (79.9% yield achieved via reflux and argon protection) .
- Monitor intermediates via HPLC and TLC to ensure purity before proceeding to subsequent steps .
Q. How can researchers address solubility challenges during in vitro assays?
The dihydrochloride salt form enhances aqueous solubility, but further optimization may be required:
- Use co-solvents like DMSO (≤1% v/v) or cyclodextrins for hydrophobic moieties (e.g., 3-methylimidazol-4-yl groups) .
- Adjust pH to 6.5–7.4 using phosphate buffers to stabilize charged amino groups while avoiding precipitation .
Q. What analytical techniques are critical for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., (2S)- and (2R)-configurations) and piperidinyl ring substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 748.82 g/mol for related dimers) and detect impurities .
- X-ray Crystallography : Resolve ambiguities in chiral centers, as applied to structurally similar thiazolidin-3-yl derivatives .
Advanced Research Questions
Q. How can non-covalent interactions (NCIs) influence the compound’s biological activity?
NCIs like π-π stacking (between phenyl and imidazolyl groups) and hydrogen bonding (amide protons with target enzymes) are critical. Methodological approaches include:
- Density Functional Theory (DFT) : Model interactions with receptors (e.g., dopamine D3 analogs) to predict binding affinities .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with target proteins, particularly for imidazole-containing scaffolds .
Q. What experimental strategies resolve contradictions in enzyme inhibition data?
Discrepancies in IC₅₀ values may arise from assay conditions. Mitigate this by:
- Standardized Assay Buffers : Use identical pH, ionic strength, and cofactors across studies (e.g., Mg²⁺ for kinase assays) .
- Orthogonal Assays : Validate inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Meta-Analysis : Compare datasets from structurally related compounds (e.g., 4-phenylpiperidin-1-yl derivatives) to identify trends .
Q. How can in vivo pharmacokinetic (PK) studies be designed to account for metabolic instability?
The 4-methoxyphenyl and imidazolyl groups may undergo Phase I oxidation. Strategies include:
- Prodrug Modification : Introduce ester groups at labile sites (e.g., butanoyl moieties) to enhance metabolic stability .
- Microsomal Stability Assays : Use liver microsomes (human/rodent) to identify CYP450-mediated degradation hotspots .
- LC-MS/MS Monitoring : Track parent compound and metabolites in plasma over 24-hour periods .
Q. What computational tools predict off-target interactions for this compound?
- Molecular Docking (AutoDock Vina) : Screen against kinase libraries to assess selectivity (e.g., imidazole’s affinity for histidine-rich binding pockets) .
- Pharmacophore Modeling : Align with known D3 receptor antagonists (e.g., BIBN4096BS, a calcitonin gene-related peptide inhibitor) to identify shared interaction motifs .
Properties
IUPAC Name |
(2S)-2-amino-N-[(2R)-1-(4-butanoyl-4-phenylpiperidin-1-yl)-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-(3-methylimidazol-4-yl)propanamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O4.2ClH/c1-4-8-29(38)32(24-9-6-5-7-10-24)15-17-37(18-16-32)31(40)28(19-23-11-13-26(41-3)14-12-23)35-30(39)27(33)20-25-21-34-22-36(25)2;;/h5-7,9-14,21-22,27-28H,4,8,15-20,33H2,1-3H3,(H,35,39);2*1H/t27-,28+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAOBJHRUKFKIH-YDVFRNEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)C(CC2=CC=C(C=C2)OC)NC(=O)C(CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)C1(CCN(CC1)C(=O)[C@@H](CC2=CC=C(C=C2)OC)NC(=O)[C@H](CC3=CN=CN3C)N)C4=CC=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43Cl2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2341796-82-3 | |
Record name | BMS-470539 dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G3M9MP8GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.